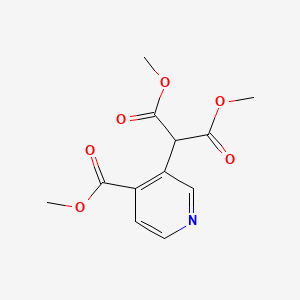
4-Isopropoxybutanol
Übersicht
Beschreibung
4-Isopropoxybutanol is a chemical compound with the molecular formula C7H16O2 . It has an average mass of 132.201 Da and a monoisotopic mass of 132.115036 Da . It is also known by other names such as 1-Butanol, 4-(1-methylethoxy)- .
Molecular Structure Analysis
4-Isopropoxybutanol contains a total of 24 bonds, including 8 non-H bond(s), 5 rotatable bond(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 1 ether(s) (aliphatic) . It also contains a total of 25 atoms; 16 Hydrogen atom(s), 7 Carbon atom(s), and 2 Oxygen atom(s) .
Physical And Chemical Properties Analysis
4-Isopropoxybutanol has a density of 0.9±0.1 g/cm3, a boiling point of 191.8±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . Its enthalpy of vaporization is 49.8±6.0 kJ/mol, and it has a flash point of 57.3±7.7 °C . The index of refraction is 1.422, and it has a molar refractivity of 37.7±0.3 cm3 .
Wissenschaftliche Forschungsanwendungen
Biomarker for Gastric Cancer Detection
4-Isopropoxybutanol: has been identified as a potential biomarker in the diagnosis and early warning of gastric cancer. Research indicates that the concentration of this compound is significantly different in cancerous cells compared to normal cells, which could be pivotal for early-stage detection .
Electrochemical Detection of Cancer Cells
The compound plays a role in the development of ultrasensitive electrochemical sensors for cancer detection. By analyzing the volatile metabolites released from cancer cells, 4-Isopropoxybutanol can be used to enhance the sensitivity of detection methods .
Volatile Organic Compound Analysis
In the field of analytical chemistry, 4-Isopropoxybutanol is used to study the profile of volatile organic compounds (VOCs) emitted by various cell types. This analysis helps in understanding the metabolic processes and could lead to the discovery of new biomarkers .
Nanotechnology-Based Sensing Interfaces
The compound is utilized in the creation of sensing interfaces for detecting gastric cancer cells. These interfaces are based on the concentration differences of 4-Isopropoxybutanol between cancerous and non-cancerous cells, which is crucial for the design of nanotechnology-based diagnostic tools .
Comparative Metabolomics
4-Isopropoxybutanol: serves as a key component in comparative metabolomics studies, where its presence and concentration in cell metabolites are compared across different cell lines to understand cancer progression .
Development of Diagnostic Models
It is also involved in the establishment of compound fingerprint models for early gastric cancer diagnosis. The relative concentration of 4-Isopropoxybutanol in cancerous versus normal cells is used to create a diagnostic model that could potentially aid in early detection and prewarning systems .
Eigenschaften
IUPAC Name |
4-propan-2-yloxybutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-7(2)9-6-4-3-5-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVUCQVIHYMROV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336892 | |
| Record name | 4-Isopropoxybutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxybutanol | |
CAS RN |
31600-69-8 | |
| Record name | 4-Isopropoxybutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

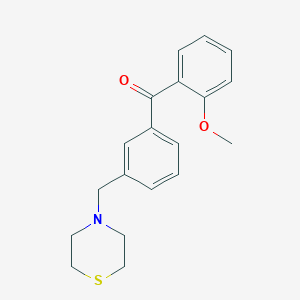
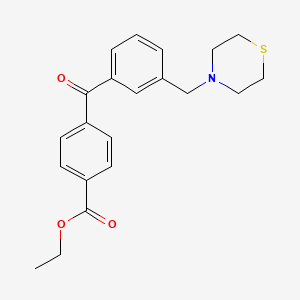
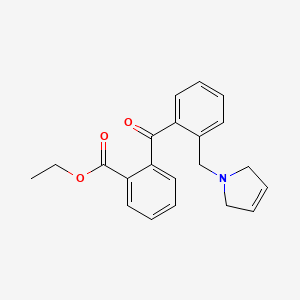


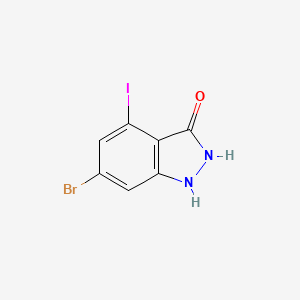

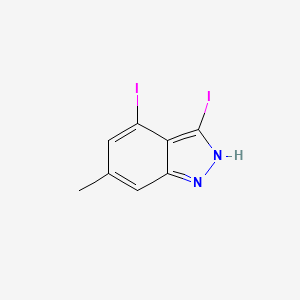
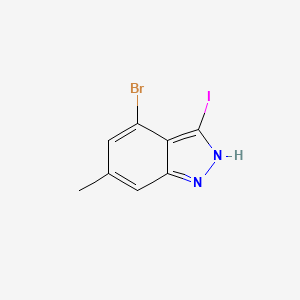
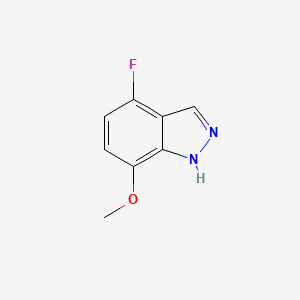
![3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1614430.png)
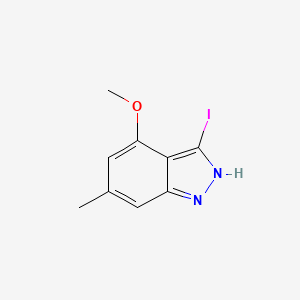
![6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1614434.png)
